N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide
Overview
Description
N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzotriazole core, followed by the introduction of the methyl and phenyl groups. The final step involves the attachment of the phenoxyacetamide moiety under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: A compound with similar structural features, used as a peroxisome proliferator-activated receptor agonist.
Roflumilast-Related Compound D: A compound with similar functional groups, used in pharmaceutical research.
Uniqueness
N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its benzotriazole core and phenoxyacetamide moiety contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]-2-(4-propan-2-ylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-16(2)19-7-11-21(12-8-19)31-15-25(30)26-22-14-24-23(13-18(22)4)27-29(28-24)20-9-5-17(3)6-10-20/h5-14,16H,15H2,1-4H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYUGJQKQPKQRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)COC4=CC=C(C=C4)C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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